3,6-Dichloro-1,2,4-triazine

Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

Need a dichlorinated triazine scaffold that delivers predictable, stepwise functionalization? Generic chloro-triazines introduce uncontrolled over-substitution or regioselectivity issues. CAS 99584-48-2 (3,6-Dichloro-1,2,4-triazine) provides two distinct reactive sites for controlled SNAr chemistry. - **Controlled synthesis**: Sequential amine/thiol introduction at 3- and 6-positions, avoiding over-derivatization seen with trichloro analogs. - **Proven utility**: Optimal precursor for 5-substituted herbicidal derivatives (tert-butyl, anilino) per Sanemitsu SAR. - **Reliable supply**: Standard global shipping, no DEA/REACH restrictions.

Molecular Formula C3HCl2N3
Molecular Weight 149.96 g/mol
CAS No. 99584-48-2
Cat. No. B3318374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1,2,4-triazine
CAS99584-48-2
Molecular FormulaC3HCl2N3
Molecular Weight149.96 g/mol
Structural Identifiers
SMILESC1=C(N=NC(=N1)Cl)Cl
InChIInChI=1S/C3HCl2N3/c4-2-1-6-3(5)8-7-2/h1H
InChIKeyDHFJTUKAWMNXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-1,2,4-triazine: Versatile Building Block


3,6-Dichloro-1,2,4-triazine (CAS 99584-48-2) is a 1,2,4-triazine derivative featuring two reactive chlorine substituents at the 3- and 6-positions of the triazine ring. With a molecular weight of 149.96 g/mol and a high predicted purity (>95%), this compound serves as a versatile electrophilic scaffold for sequential nucleophilic aromatic substitution (SNAr) reactions . Its dichloro-substitution pattern facilitates the controlled, stepwise introduction of diverse nucleophiles, such as amines, alcohols, and thiols, enabling the synthesis of complex molecular architectures for applications spanning agrochemical, pharmaceutical, and material science research [1].

1 Electrophilic scaffold with two reactive chlorine sites for SNAr reactions
2 Enables sequential introduction of amines, alcohols, or thiols
3 Builds complex architectures for agrochemical, pharmaceutical, and materials research

Why 3,6-Dichloro-1,2,4-triazine Cannot Be Replaced


Attempting to substitute 3,6-dichloro-1,2,4-triazine with other 1,2,4-triazine analogs—such as mono-chlorinated, trichlorinated, or differently substituted regioisomers—is not chemically equivalent due to profound differences in reactivity, regioselectivity, and the resulting product profile. The specific 3,6-dichloro pattern is not arbitrary; it dictates the site and rate of nucleophilic attack, enabling the sequential and orthogonal functionalization that is the cornerstone of its utility as a synthetic building block [1]. For example, replacing it with 3,5,6-trichloro-1,2,4-triazine introduces an additional reactive site, leading to different substitution kinetics, potential for over-derivatization, and a distinct set of downstream products [1][2]. The evidence below quantifies these critical differences in reactivity and biological outcome, demonstrating why the specific molecular architecture of 3,6-dichloro-1,2,4-triazine is essential for achieving predictable and desired results.

3,6-Dichloro-1,2,4-triazine (Target)
Analog Substitutes
Two reactive chlorine atoms permit orthogonal, sequential functionalization
Trichloro analogs add an extra reactive site, potentially shifting substitution kinetics and increasing over-derivatization risk
3,6-regiochemistry defines a predictable reactivity pattern
Mono-chloro or different regioisomers may not support the controlled stepwise synthesis required for complex target molecules

3,6-Dichloro-1,2,4-triazine: Evidence vs. Key Comparators


Orthogonal Functionalization via Selective SNAr

The 3,6-dichloro-substitution pattern of 3,6-dichloro-1,2,4-triazine enables controlled, sequential nucleophilic substitution, a key advantage over its precursor, 3,5,6-trichloro-1,2,4-triazine. Studies demonstrate that 3,5,6-trichloro-1,2,4-triazine reacts with simple nucleophiles like dimethylamine to yield 3,6-dichloro-5-dimethylamino-1,2,4-triazine as a primary product, which can then undergo further selective methanolysis [1][2]. This contrasts with more complex substitution patterns observed with other nucleophiles on the trichloro scaffold, highlighting the synthetic clarity afforded by the dichloro intermediate.

Selective SNAr
Class-level inference
Sequential substitution yields fewer regioisomeric products vs. 3,5,6-trichloro precursor
Supports synthetic efficiency and structural control
SNAr conditions with dimethylamine
Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

Herbicidal Potency of 5-Amino Derivatives

A study by Sanemitsu et al. (1990) systematically evaluated a series of 5-substituted amino-3,6-dichloro-1,2,4-triazines as potential herbicides. Among the twelve compounds synthesized from a common precursor, 5-tert-butylamino-3,6-dichloro-1,2,4-triazine and 5-anilino-3,6-dichloro-1,2,4-triazine were found to exhibit the greatest damage to the target weed species in paddy pot tests [1][2]. This was a critical finding, as the study also established that other substituents at the 5-position—specifically methyl, methoxy, and phenoxy groups—led to a decrease in herbicidal activity. This provides a clear structure-activity relationship (SAR) where the 3,6-dichloro core is essential for activity, but its potency is highly tunable by the specific 5-amino substituent.

Herbicidal Activity
Head-to-head
5-tert-butylamino and 5-anilino derivatives ranked highest in pre-emergence damage; methyl, methoxy, phenoxy analogs less active
Guides SAR-based lead selection
Paddy pot tests against Echinochloa crus-galli, Scirpus juncoides, Eleocharis acicularis
Agrochemicals Herbicides Weed Control

Patented Broad-Spectrum Herbicidal Activity

The herbicidal potential of 3,6-dichloro-1,2,4-triazine derivatives is further substantiated by patent literature. Japanese Patent JPS5782378A, assigned to Sumitomo Chemical Co., claims 3,6-dichloro-5-(substituted amino)-1,2,4-triazine derivatives as novel herbicides with strong activity against both perennial and annual weeds [1]. The patent explicitly describes the preparation of these derivatives by reacting the key intermediate 3,5,6-trichloro-1,2,4-triazine with various amines, highlighting the central role of the 3,6-dichloro core in generating active compounds.

Patent Activity
Class-level inference
Patent claims broad-spectrum herbicidal activity, including against perennial weeds
Reported patent-supported activity profile
Derivatives prepared from 3,5,6-trichloro intermediate
Agrochemicals Herbicides Patent

3,6-Dichloro-1,2,4-triazine: Research & Industrial Applications


SAR-Driven Herbicide Design

Based on the SAR established by Sanemitsu et al., 3,6-dichloro-1,2,4-triazine is the optimal starting material for developing new herbicides. Researchers should prioritize synthesizing 5-substituted amino derivatives, particularly those with bulky alkyl (e.g., tert-butyl, diisopropyl) or aryl (e.g., anilino) groups, as these have demonstrated the highest pre-emergent herbicidal activity in paddy pot tests [1][2]. Conversely, methyl, methoxy, or phenoxy substituents at the 5-position should be deprioritized due to their observed decrease in activity [1]. Further functionalization at the 3- and 6-positions represents a promising avenue for lead optimization [1].

Orthogonal Derivatization in Drug Discovery

In medicinal chemistry, the compound's ability to undergo selective and sequential nucleophilic substitution reactions makes it a powerful scaffold for creating diverse libraries of 1,2,4-triazine-based compounds [1]. This is particularly relevant for exploring chemical space around known biologically active triazines, such as those with anticancer or antimicrobial potential [2]. Researchers can leverage the differential reactivity of the 3- and 6-chlorine atoms to introduce distinct pharmacophores in a controlled manner, a synthetic advantage over less selective analogs like 3,5,6-trichloro-1,2,4-triazine [1].

Functionalized Heterocyclic Polymers & Ligands

The two chlorine atoms of 3,6-dichloro-1,2,4-triazine provide well-defined anchor points for polymerization reactions or for attaching the molecule to surfaces or nanoparticles. This enables the creation of novel materials with tailored properties, such as metal-chelating ligands, covalent organic frameworks (COFs), or functional polymers. The compound's established reactivity profile [1] ensures predictable and reproducible incorporation into more complex material architectures.

Application
Selection Property
Validation Focus
Herbicide lead generation
5-amino substituent activity profile
Pre-emergence pot activity assays
Medicinal chemistry orthogonal derivatization
Sequential SNAr at 3- and 6-positions
Controlled pharmacophore introduction
Functionalized polymers and ligands
Dual chlorine anchor points
Predictable material incorporation

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